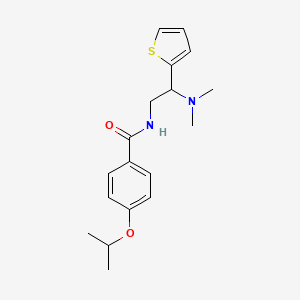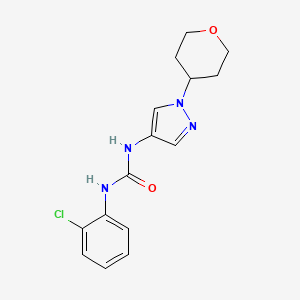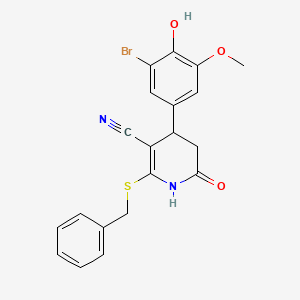
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as 'DMAPT' and is known to exhibit potent anti-inflammatory and anti-cancer properties. In
Aplicaciones Científicas De Investigación
DMAPT has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to exhibit potent anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in the immune response. DMAPT has also been shown to induce apoptosis in cancer cells by activating the p53 pathway, a tumor suppressor protein that regulates cell growth and division.
Mecanismo De Acción
DMAPT exerts its anti-inflammatory and anti-cancer effects by inhibiting the activation of NF-κB and activating the p53 pathway, respectively. NF-κB is a transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. DMAPT inhibits the activation of NF-κB by blocking the phosphorylation of IκB, a protein that binds to NF-κB and prevents its translocation to the nucleus. The activation of p53 by DMAPT leads to the induction of apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
DMAPT has been found to exhibit potent anti-inflammatory and anti-cancer effects in various preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, lung, and colon cancer cells. DMAPT has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. In addition, DMAPT has been shown to reduce the severity of symptoms in various animal models of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DMAPT in lab experiments is its well-established synthesis method and its availability in pure form. DMAPT is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using DMAPT in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, DMAPT has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
DMAPT has shown promising results in preclinical studies, and there is a growing interest in its potential applications in the field of medicine. Future research should focus on optimizing the synthesis method of DMAPT to improve its solubility and bioavailability. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of DMAPT. Finally, clinical trials are needed to evaluate the safety and efficacy of DMAPT in humans and to explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
DMAPT can be synthesized using a simple and well-established method. The synthesis involves the reaction of 4-isopropoxybenzoyl chloride with 2-(dimethylamino)ethylthiol and thiophene-2-carbaldehyde in the presence of a base. The resulting product is then purified by column chromatography to obtain pure DMAPT.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-13(2)22-15-9-7-14(8-10-15)18(21)19-12-16(20(3)4)17-6-5-11-23-17/h5-11,13,16H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUHBCDHFROYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride](/img/structure/B2949349.png)


![3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine](/img/structure/B2949353.png)


![1-(2-methoxybenzoyl)-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2949357.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2949358.png)


![2-methyl-7-(4-methylpiperazino)-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2949365.png)

![2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B2949368.png)
